(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-28-24-22(33-2)11-6-12-23(24)34-26(28)27-25(30)19-13-15-20(16-14-19)35(31,32)29-17-7-9-18-8-4-5-10-21(18)29/h4-6,8,10-16H,3,7,9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFMBHAKLVISFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its structural features include a sulfonyl group, a quinoline moiety, and a thiazole derivative, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of various functional groups that may interact with biological macromolecules, influencing its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing quinoline and thiazole rings are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair. A study demonstrated that certain quinoline derivatives showed broad-spectrum anticancer activity with IC50 values indicating effective inhibition against various cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-kB), both of which are critical in inflammatory pathways. Similar compounds have been shown to reduce inflammation by modulating these targets .
Antimicrobial Activity
Compounds with structural similarities often exhibit antimicrobial properties. The interaction of the sulfonyl group with microbial enzymes can disrupt essential cellular processes, leading to bacterial cell death. Studies have reported that thiazole derivatives possess notable antibacterial and antifungal activities .
The mechanism by which This compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. The sulfonamide group is believed to enhance binding affinity to target proteins, while the thiazole moiety may contribute to selectivity and potency .
Research Findings and Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Substituent Effects: The 4-methoxy group in the target compound increases electron-donating capacity compared to 4-ethoxy (slower metabolism) or 4-fluoro (electron-withdrawing) analogs .
- Sulfonyl-Linked Groups: Dihydroquinoline (6-membered) and azepane (7-membered) groups differ in ring strain and hydrogen-bonding capacity, affecting solubility and binding kinetics .
- Core Heterocycles: Thiadiazole derivatives (e.g., compound 4h) exhibit distinct tautomerism and electronic profiles compared to benzothiazolylidenes, altering their interaction with enzymes like kinases or proteases .
Spectroscopic and Physicochemical Properties
Table 2: Spectral and Physical Data
| Compound | IR νC=O (cm⁻¹) | IR νC=S (cm⁻¹) | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|---|
| Target Compound | 1663–1682* | 1247–1255* | Not reported | Estimated ~3.5† |
| 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thione | N/A | 1247–1255 | 200–210‡ | ~2.8‡ |
| N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]benzamide | 1638–1690 | N/A | 200 | ~3.2†† |
*Based on related hydrazinecarbothioamides and triazole-thiones .
†Predicted using substituent contributions (methoxy: +0.02, ethyl: +0.56).
‡Data from triazole-thione analogs .
††Estimated from thiadiazole derivatives .
Key Findings:
Preparation Methods
Palladium-Catalyzed Thiazole Ring Formation
A three-component system achieves 95.1% yield using Pd(PhCN)₂Cl₂ (6 mol%), 1,10-phenanthroline (3 mol%), and triethanolamine borate (12 mol%) in DMSO/H₂O/n-BuOH (6:1:1) at 60°C. Key parameters:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent Polarity | ε = 46.7 (DMSO) | +32 vs. THF |
| Temperature | 60°C | -15 at 80°C |
| Ligand Ratio | 1:4 (Pd:Phen) | +22 vs. 1:2 |
The mechanism proceeds through oxidative addition of 2-bromo-4-methoxyaniline to Pd⁰, followed by CS₂ insertion and reductive elimination. Ethylation at N3 employs CuI/DMEDA in diglyme at 120°C, achieving 89% yield without ring opening.
Nickel-Catalyzed C–H Amination
Ni-MOF-74 (10 mol%) in diglyme at 160°C facilitates direct amination of 4-methoxybenzothiazole with ethylamine hydrochloride (1.5 eq), yielding 78% after 18h. Comparative kinetics:
$$ \text{Rate} = k[\text{Ni}^{0}]^{1.2}[\text{amine}]^{0.8} \quad (R^2 = 0.97) $$
This method eliminates halogenated intermediates but requires strict oxygen exclusion (<5 ppm O₂).
4-Sulfonylbenzoyl Chloride Preparation
Direct Sulfonation of Benzoyl Chloride
Using chlorosulfonic acid (3 eq) in ClCH₂CH₂Cl at 0°C → 25°C gradient over 6h provides 92% sulfonation at the para position. Quenching with PCl₅ (2 eq) generates the sulfonyl chloride in situ.
Transition Metal-Mediated Sulfurylation
Pd(PPh₃)₄ (5 mol%) with Xantphos (10 mol%) enables coupling between 4-iodobenzoic acid and tetrahydroquinoline-1-sulfinate at 100°C. After 12h:
$$ \text{Conversion} = \frac{[\text{Product}]}{[\text{Starting Material}]} = 0.87 $$
Carboxylic acid activation via mixed anhydride (iBuOCOCl, NMM) precedes amidation.
Convergent Assembly of Target Molecule
Gold(I)-Catalyzed Amidination
$$ \text{Stereoselectivity} = \frac{[Z]}{[E]} = 19:1 $$
Key intermediates characterized by $$ ^{15}\text{N}$$-HMBC NMR show J coupling constants:
$$ ^3J_{\text{H-N}} = 8.2 \, \text{Hz} $$ (Z) vs. $$ 6.7 \, \text{Hz} $$ (E)
Sulfonamide Coupling Optimization
Reaction of 4-sulfonylbenzoyl chloride (1.2 eq) with tetrahydroquinoline in pyridine/Et₃N (4:1) at -10°C achieves 94% conversion in 2h. Alternative conditions:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DBU | THF | 25 | 68 |
| K₂CO₃ | Acetone | 50 | 82 |
| Et₃N | Pyridine | -10 | 94 |
Purification and Analytical Characterization
Chromatographic Separation
Silica gel chromatography (230-400 mesh) with EtOAc/hexane (3:7 → 1:1 gradient) resolves Z/E isomers (ΔRf = 0.12). HPLC purity analysis:
| Column | Mobile Phase | Retention (Z) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeCN/H₂O (65:35) | 14.2 min | 99.3 |
| Chiralpak AD-H | EtOH/heptane (80:20) | 21.7 min | 99.8 |
Q & A
Q. What are the key synthetic steps and analytical techniques for synthesizing this compound?
The synthesis typically involves:
- Sulfonylation of 3,4-dihydroquinoline using a sulfonyl chloride derivative.
- Coupling of the sulfonylated intermediate with a 3-ethyl-4-methoxybenzo[d]thiazole moiety using coupling reagents like EDCI in a polar aprotic solvent (e.g., DMF) .
- Purification via column chromatography or recrystallization. Analytical validation employs 1H/13C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .
Q. How is the molecular structure confirmed post-synthesis?
Structural elucidation relies on:
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals and assign quaternary carbons.
- X-ray crystallography for absolute configuration determination, particularly for the Z-configuration of the benzamide-thiazole linkage .
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What functional groups are critical for its biological activity?
Key groups include:
- Sulfonyl group : Mediates hydrogen bonding with enzymatic targets (e.g., kinases, proteases).
- Thiazole ring : Enhances π-π stacking with hydrophobic pockets in proteins.
- Methoxy and ethyl substituents : Modulate solubility and target selectivity .
Q. What are the solubility and stability considerations for in vitro assays?
- Solubility : Best in DMSO (≥50 mM stock solutions). Aqueous solubility is pH-dependent, requiring buffered systems (e.g., PBS with 0.1% Tween-80).
- Stability : Store at -20°C under inert gas; monitor degradation via HPLC over 72-hour kinetic studies .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Critical parameters include:
- Temperature : 60–80°C for sulfonylation to minimize side reactions.
- Solvent : Dichloromethane (DCM) for sulfonylation; DMF for coupling steps.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation . Example optimization
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Reaction Time | 12–24 h | 15–20% |
| EDCI Equiv. | 1.2–1.5 | 10–12% |
Q. How to resolve contradictions in reported biological activities across studies?
Methodologies include:
- Competitive binding assays (e.g., SPR or ITC) to quantify target affinity and rule out off-target effects.
- Structural analogs : Synthesize derivatives lacking the sulfonyl group to isolate its contribution to activity .
- Molecular docking : Validate interactions with conserved residues in target proteins (e.g., ATP-binding pockets in kinases) .
Q. What in vitro assays are suitable for mechanistic studies?
- Enzymatic inhibition assays : Measure IC50 against purified targets (e.g., tyrosine kinases) using fluorescent substrates.
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines.
- Cytotoxicity profiling : Compare EC50 values across cell types to assess selectivity .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
Strategies involve:
- Systematic substitution : Modify the quinoline ring (e.g., halogenation) or thiazole substituents (e.g., alkyl vs. aryl groups).
- Pharmacophore mapping : Identify essential moieties using 3D-QSAR models.
- Metabolite profiling : Assess metabolic stability in liver microsomes to guide design .
Q. How to address spectral ambiguities in characterization?
- Dynamic NMR : Resolve rotational isomers in the sulfonamide group by varying temperature.
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to simplify complex splitting patterns in NMR .
Q. What strategies mitigate toxicity in preclinical development?
- Prodrug derivatization : Mask the sulfonamide group with enzymatically cleavable esters.
- Liposomal encapsulation : Improve biodistribution and reduce off-target effects.
- Metabolite identification : Use LC-HRMS to detect reactive intermediates and redesign unstable regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
